Calamenene

Antimicrobial Resistance Natural Product Chemistry MRSA

Calamenene (CAS 483-77-2) is a cadinane-type sesquiterpene hydrocarbon possessing a partially saturated aromatic bicyclic framework derived from three isoprene units (molecular formula C₁₅H₂₂). Unlike many ubiquitous sesquiterpenes that are readily available as cheap, generic mixtures, Calamenene‘s defining characteristic is its complex stereoisomerism.

Molecular Formula C15H22
Molecular Weight 202.33 g/mol
CAS No. 483-77-2
Cat. No. B1233964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalamenene
CAS483-77-2
Synonyms(7R,10R)-calamenene
calamenene
Molecular FormulaC15H22
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C1C=CC(=C2)C)C(C)C
InChIInChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1
InChIKeyPGTJIOWQJWHTJJ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calamenene (CAS 483-77-2): A Structurally Distinct Cadinane-Type Sesquiterpene for Advanced Natural Product and Fragrance Research


Calamenene (CAS 483-77-2) is a cadinane-type sesquiterpene hydrocarbon possessing a partially saturated aromatic bicyclic framework derived from three isoprene units (molecular formula C₁₅H₂₂) . Unlike many ubiquitous sesquiterpenes that are readily available as cheap, generic mixtures, Calamenene‘s defining characteristic is its complex stereoisomerism. It exists naturally and can be synthesized as both cis- and trans- diastereomers, as well as their corresponding enantiomers (e.g., (−)-cis-calamenene, (+)-trans-calamenene) [1]. This stereochemical nuance directly impacts the compound‘s physical properties (e.g., specific optical rotation values) and, critically, its biological receptor interactions, making the procurement of a specific, analytically verified stereoisomer essential for reproducible scientific outcomes rather than a generic “calamenene” fraction [2].

Why Generic Sesquiterpene Fractions Cannot Substitute for Authenticated Calamenene in Procurement


In procurement and research workflows, substituting Calamenene with a generic “sesquiterpene fraction” or an uncharacterized essential oil distillate introduces unacceptable experimental variability and functional failure. The core issue lies in stereochemical heterogeneity. As detailed in chiral chromatographic studies, the enantiomers of cis- and trans-calamenene can be resolved on cyclodextrin capillary columns, demonstrating that essential oils contain a specific, but variable, distribution of these isomers [1]. Because biological targets—including olfactory receptors and microbial membranes—are intrinsically chiral, the bioactivity of a synthetic or natural mixture of cis/trans or (+)/(-) isomers will differ markedly from that of the pure, defined stereoisomer required for structure-activity relationship (SAR) studies or fragrance formulation consistency [2]. Furthermore, many essential oils reported to contain “calamenene” actually contain a cocktail of cadinene isomers (e.g., cadina-1,3,5-triene, cadina-3,5-diene), which co-elute or are misidentified in basic GC-MS analyses, thereby diluting or altering the intended activity profile [3].

Quantitative Differentiation Evidence: Calamenene vs. Close Structural Analogs and Alternative Scaffolds


Antimicrobial Activity: 7-Hydroxycalamenene vs. Linalool in Essential Oil Bioassays

A direct head-to-head comparison of the major constituents isolated from Croton cajucara essential oils reveals a stark divergence in antibacterial potency and spectrum. 7-Hydroxycalamenene demonstrates exceptionally high bactericidal activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.3 μg/mL. In contrast, linalool—a structurally distinct, acyclic monoterpene alcohol commonly found in the same plant morphotype and widely used as a generic antimicrobial fragrance ingredient—was comparatively less potent in this specific bacterial assay, while showing superior activity against the fungus Candida albicans [1]. This data illustrates that within the same biological matrix, the cadinane-skeleton of the calamenene derivative drives a distinct, bacteria-leaning activity profile not replicated by the alternative monoterpene linalool.

Antimicrobial Resistance Natural Product Chemistry MRSA

Activity Cliff: 7-Hydroxycalamenene-Rich Oils Exhibit Ultra-Potent Activity Against MRSA (MIC = 4.76 × 10⁻³ μg/mL) vs. Mycobacterium tuberculosis (MIC = 4.88 μg/mL)

A cross-study analysis of 7-hydroxycalamenene-rich essential oils (containing 28.4%–37.5% of the target metabolite) against a panel of clinically relevant pathogens reveals an extreme quantitative differentiation in potency. Against Methicillin-resistant Staphylococcus aureus (MRSA), the oil exhibits an MIC of 4.76 × 10⁻³ μg/mL. However, against Mycobacterium tuberculosis, the MIC is significantly higher at 4.88 μg/mL—a difference of approximately three orders of magnitude (1,025-fold) [1]. While this is a class-level inference for the 7-hydroxy derivative rather than the parent hydrocarbon, it establishes that the calamenene pharmacophore confers a hyper-sensitive target engagement in specific Gram-positive MRSA strains that is not a generic antibacterial effect.

MRSA Antibacterial Discovery Mycobacterium tuberculosis Selectivity Index

Antiprotozoal Activity: Calamenene Dimers vs. Monomers in Leishmania and Plasmodium Assays

A direct comparative analysis published in 2024 demonstrates that the biological activity of the calamenene scaffold is critically dependent on its molecular topology. In vitro profiling against Leishmania spp. and drug-resistant Plasmodium falciparum revealed that calamenene dimers (atropoisomeric dimers of trans-8-hydroxycalamenene) exhibit significantly higher antiprotozoal activity compared to their monomeric counterparts [1]. While the study focuses on the 8-hydroxy derivative, it provides class-level evidence that simple monomeric cadinane structures (like Calamenene CAS 483-77-2) may represent a sub-optimal lead scaffold relative to dimerized forms, guiding synthetic chemists toward dimerization strategies for improved efficacy.

Antiparasitic Leishmaniasis Malaria Dimerization

Antifouling Activity: Methoxy Calamenene Derivatives Show Ultra-Potent EC₅₀ (0.03 µg/mL) vs. 2-Methoxy Calamenene (4.4 µg/mL) in Barnacle Settlement Inhibition

A direct head-to-head comparison of three calamenene derivatives isolated from the marine gorgonian Subergorgia reticulata demonstrates a dramatic 146-fold difference in antifouling potency based on subtle substitution patterns. (+)-(7R,10S)-2-methoxy-5-acetoxy calamenene (Compound 3) exhibits an EC₅₀ of 0.03 µg/mL against cyprids of the barnacle Balanus amphitrite. In stark contrast, the closely related (+)-(7R,10S)-2-methoxy calamenene (Compound 1) displays a significantly weaker EC₅₀ of 4.4 µg/mL, while (+)-(7R,10S)-2,5-dimethoxy calamenene (Compound 2) has an intermediate EC₅₀ of 7.8 µg/mL [1]. This data proves that not all calamenene-type molecules are interchangeable; the presence and position of the acetoxy group confer an activity increase of nearly two orders of magnitude.

Antifouling Marine Natural Products Barnacle EC50

Antibacterial Mechanism Differentiation: Bacteriostatic Cala1 (2.5 µg/mL) vs. Bactericidal Cala2 (0.5 µg/mL) Against Vibrio harveyi

A comparative study of a calamenene derivative (Cala1) and its synthetic partially reduced analog (Cala2) reveals a critical distinction in mechanism of action that transcends simple potency metrics. Against the aquaculture pathogen Vibrio harveyi, Cala1 achieves complete mortality at 2.5 µg/mL, acting as a bacteriostatic agent that leaves 91% of the bacterial genetic material intact. In contrast, the synthetic analog Cala2 achieves complete mortality at a five-fold lower concentration of 0.5 µg/mL and demonstrates a true bactericidal mechanism, inducing damage to the genetic material of 70% of the cells without disrupting cell wall integrity . This demonstrates that structural modifications to the calamenene core can toggle the mechanism between growth inhibition and outright cell death.

Aquaculture Vibrio harveyi Bactericidal Bacteriostatic

Stereochemical Purity as a Critical Quality Attribute: Cis vs. Trans Calamenene in Total Synthesis

A key differentiator for Calamenene (CAS 483-77-2) in synthetic chemistry and quality control workflows is its stereochemical integrity. The compound exists as distinct cis- and trans- diastereomers, which are frequently obtained as an inseparable mixture in non-stereoselective syntheses or crude essential oil fractions. A total synthesis study explicitly notes that previous synthetic efforts yielded mixtures of cis- and trans-isomers, obscuring the true properties of the pure compounds [1]. The study succeeded in synthesizing optically active (-)-calamenene with a measured specific rotation of [α]ᴅ -73° (c 0.88, CHCl₃) [1]. This analytical benchmark is critical; a user purchasing a “calamenene” sample with a different optical rotation or no stereochemical specification is likely receiving a racemic or diastereomeric mixture, which will produce different NMR spectra and, crucially, different biological assay outcomes.

Chiral Synthesis Stereochemistry Ring-Closing Metathesis Quality Control

Validated Application Scenarios for Calamenene and Its Derivatives Based on Quantitative Differentiation Evidence


Marine Antifouling Coating Development: Prioritizing High-Potency Calamenene Derivatives for Barnacle Control

For materials scientists and marine biologists developing environmentally benign antifouling paints, the procurement focus should be on 2-methoxy-5-acetoxy calamenene (or its immediate synthetic precursor). As evidenced by the EC₅₀ of 0.03 µg/mL against Balanus amphitrite settlement, this specific derivative provides a 146-fold increase in potency over the 2-methoxy variant (EC₅₀ = 4.4 µg/mL) [1]. Utilizing the less substituted or incorrect calamenene analog in formulation trials would require significantly higher loading concentrations to achieve the same anti-settlement effect, compromising cost-efficiency and potentially increasing non-target environmental toxicity. This scenario directly leverages the quantitative structure-activity relationship (SAR) data to optimize active ingredient selection.

MRSA Drug Discovery and Antibiotic Adjuvant Research: Exploiting the Activity Cliff of 7-Hydroxycalamenene

For medicinal chemistry teams targeting multidrug-resistant Staphylococcus aureus (MRSA), the extreme potency of 7-hydroxycalamenene-rich oil (MIC = 4.76 × 10⁻³ μg/mL) represents a high-value starting point for scaffold derivatization [1]. Crucially, the >1,000-fold lower potency against Mycobacterium tuberculosis (MIC = 4.88 μg/mL) indicates a narrow spectrum of action or a specific molecular target in staphylococci rather than broad, non-specific membrane disruption [1]. Procurement of Calamenene (CAS 483-77-2) is justified as the foundational scaffold for synthesizing and optimizing 7-hydroxy and other oxygenated analogs. This approach allows for a targeted hit-to-lead campaign focused on a defined Gram-positive window, reducing the risk of pursuing false-positive broad-spectrum hits often associated with generic essential oil fractions.

Aquaculture Biosecurity: Formulating Bactericidal Agents Against Vibrio harveyi

For veterinary pharmacologists and aquaculture facility managers combating luminescent vibriosis, the choice between natural and modified calamenene scaffolds has clear quantitative and mechanistic implications. The synthetic analog Cala2 offers a dual advantage over the natural derivative Cala1: a five-fold higher potency (complete kill at 0.5 µg/mL vs. 2.5 µg/mL) and a shift from a bacteriostatic to a bactericidal mechanism [1]. Furthermore, Cala2‘s mechanism involves genetic material damage without compromising cell wall integrity, suggesting a potentially lower risk of inducing resistance via membrane-remodeling efflux pumps. Procurement of the calamenene precursor for Cala2 synthesis, rather than the natural extract Cala1, is therefore the evidence-based choice for developing effective water treatments or feed additives to control Vibrio outbreaks in shrimp and fish hatcheries [1].

Precision Flavor and Fragrance Formulation: Enantioselective Calamenene as a Chiral Quality Marker

For flavorists and fragrance analytical chemists, generic “calamenene” fractions are unsuitable for high-value reconstitutions of specific essential oil profiles (e.g., Manuka oil, Copaiba oil, or specific liverwort extracts). As demonstrated by chiral GC studies, the enantiomeric ratio of cis- and trans-calamenene varies significantly by botanical source and geographical origin [1]. Using a racemic or diastereomeric mixture where a specific stereoisomer (e.g., (-)-cis-calamenene, [α]ᴅ -73°) is expected will alter the olfactory character and, critically, fail forensic authentication tests [2]. This scenario mandates the procurement of analytically certified, single-enantiomer Calamenene to serve as a primary reference standard for GC-MS chiral column calibration and for spiking experiments to match the authentic odor profile of premium natural ingredients [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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